N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine
Description
N,N'-Bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine (hereafter referred to by its systematic name) is a triarylamine derivative with a biphenyl core. This compound features two 4-bromophenyl and two 4-methylphenyl substituents on the terminal amine groups of the biphenyl diamine structure . Its molecular formula is C₃₈H₃₂Br₂N₂, with a molecular weight of 684.5 g/mol. The bromine atoms introduce electron-withdrawing properties, while the methyl groups enhance solubility and thermal stability.
Properties
Molecular Formula |
C38H30Br2N2 |
|---|---|
Molecular Weight |
674.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-methylanilino)phenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C38H30Br2N2/c1-27-3-15-33(16-4-27)41(37-23-11-31(39)12-24-37)35-19-7-29(8-20-35)30-9-21-36(22-10-30)42(34-17-5-28(2)6-18-34)38-25-13-32(40)14-26-38/h3-26H,1-2H3 |
InChI Key |
IZYYWFVULMDNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Dimerization Promoted by Tungsten(VI) Chloride (WCl6)
One of the documented synthetic routes involves the oxidative dimerization of triarylamines promoted by tungsten(VI) chloride (WCl6):
- Starting materials : 4-bromotriphenylamine and 4,4'-dimethyltriphenylamine.
- Procedure : WCl6 reacts with these triarylamines under controlled conditions, followed by hydrolytic treatment.
- Outcome : Formation of the biphenyl diamine structure through dimerization.
- Purification : The organic mixtures are passed through silica gel columns using a hexane/ethyl acetate mixture (4:1) as eluent.
- Yield : Moderate yields around 50-56% for related compounds have been reported.
- Characterization : Products are characterized by NMR spectroscopy and X-ray crystallography to confirm the biphenyl diamine structure.
This method is notable for its ability to selectively dimerize triarylamines to form complex biphenyl diamines, including those with bromine and methyl substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Another prominent approach to synthesizing related biphenyl diamines involves palladium-catalyzed coupling reactions:
- Catalysts and Ligands : Palladium diacetate or bis(dibenzylideneacetone)-palladium(0) with tri-tert-butyl phosphine as ligand.
- Base : Sodium tert-butoxide (sodium t-butanolate).
- Solvents : Toluene, hexane, or xylene.
- Conditions : Heating at elevated temperatures (90°C to 130°C) for several hours (4.5 to 50 hours).
- Procedure :
- The aryl bromide precursors (e.g., 2-(4-bromophenyl)-1,3-benzoxazole or 4-bromotriphenylamine derivatives) are combined with N,N'-diphenylbenzidine or related amines.
- The mixture is stirred under inert atmosphere (nitrogen) to avoid oxidation.
- After the reaction, the mixture is filtered and purified by silica gel chromatography.
- Final purification may include recrystallization or sublimation.
- Yields : High yields up to 96% have been reported for similar triarylamine compounds.
- Characterization : Confirmed by mass spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-VIS) absorption, and fluorescence spectroscopy.
This method is versatile and widely used for synthesizing complex triarylamines and biphenyl diamines with various substituents, including bromine and methyl groups.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purification Techniques | Characterization Techniques |
|---|---|---|---|---|---|
| Oxidative dimerization with WCl6 | WCl6, 4-bromotriphenylamine | Room temp to mild heating | ~50-56 | Silica gel column chromatography | NMR spectroscopy, X-ray crystallography |
| Palladium-catalyzed cross-coupling | Pd(OAc)2 or Pd(dba)2, t-Bu3P, NaOtBu | 90-130°C, inert atmosphere, 4.5-50 h | 34-96 | Silica gel chromatography, recrystallization | MS, 1H NMR, UV-VIS, fluorescence spectroscopy |
Research Discoveries and Notes on Preparation
- The presence of bromine atoms on the phenyl rings allows for further functionalization via cross-coupling reactions, making this compound a valuable intermediate.
- The combination of brominated and methylated phenyl groups enhances the electronic properties and reactivity, useful in organic electronics.
- The oxidative dimerization method is particularly useful for constructing the biphenyl core with amine substituents.
- Palladium-catalyzed methods provide high yields and cleaner products, suitable for scale-up and industrial applications.
- Characterization data such as NMR chemical shifts, UV absorption peaks, and fluorescence emission maxima are consistent with the expected structures and confirm purity.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction may yield bromophenyl amines.
Scientific Research Applications
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl and tolyl groups can interact with various enzymes and receptors, influencing their activity. The biphenyl core provides structural stability and facilitates these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound is structurally analogous to other biphenyl-based diamines but differs in substituent groups, which critically influence electronic and charge transport properties. Key comparisons include:
*Estimated based on HOMO trends for brominated triarylamines .
Key Observations:
- Hole Mobility: While direct mobility data for the target compound is unavailable, bromine’s electron-withdrawing nature may reduce hole mobility compared to TPD or NPB, which rely on electron-donating methyl/naphthyl groups for enhanced charge transport .
- Thermal Stability: Bromine’s bulky structure likely increases glass transition temperature (Tg) and film stability compared to TPD and NPB, which degrade at lower temperatures .
Biological Activity
N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine, commonly referred to as DBP-TPD, is a compound with notable potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its effects.
- CAS Number : 195730-47-3
- Molecular Formula : C38H30Br2N2
- Molar Mass : 674.47 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DBP-TPD, particularly against Mycobacterium tuberculosis (Mtb). In a controlled study using J774 A.1 macrophages, DBP-TPD demonstrated significant growth inhibition of Mtb H37Rv. The results indicated that treatment with DBP-TPD led to a reduction in bacterial load, with a growth inhibition rate of approximately 92.5% at a concentration of 5.0 µM .
| Concentration (µM) | Growth Inhibition (%) |
|---|---|
| 0.5 | 82.6 |
| 2.5 | 92.2 |
| 5.0 | 95.0 |
Cytotoxicity and Anticancer Potential
DBP-TPD has also been evaluated for its cytotoxic effects on various cancer cell lines. A study focusing on cervical cancer cells (HeLa) found that DBP-TPD exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .
The biological activity of DBP-TPD can be attributed to its structural characteristics, which allow it to interact effectively with cellular targets:
- Inhibition of Enzymatic Activity : DBP-TPD has shown potential in inhibiting key enzymes involved in metabolic pathways within pathogens and cancer cells.
- Cell Membrane Disruption : The compound may disrupt cell membranes, leading to increased permeability and subsequent cell death.
Study on Antimicrobial Efficacy
In a pivotal study published in Organic & Biomolecular Chemistry, researchers investigated the efficacy of DBP-TPD derivatives against multidrug-resistant strains of Mtb. The findings revealed that specific derivatives maintained potent activity against resistant strains, with growth inhibition values comparable to first-line treatments .
Cancer Cell Line Testing
Research published in eLife examined the effects of DBP-TPD on mitochondrial function in cancer cells. It was found that the compound inhibited ATP production by targeting mitochondrial complexes, leading to reduced viability in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
